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Compound of Interest

Compound Name: Cyclohexane, (hexylthio)-

Cat. No.: B15488970

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in-silico and experimental data for the chemical
compound Cyclohexane, (hexylthio)- (CAS No. 7133-26-8). The aim is to offer an objective
overview of its predicted physicochemical and toxicological properties alongside available
experimental data for structurally related compounds, highlighting the utility and limitations of
computational models in chemical assessment.

Physicochemical Properties: In-Silico Predictions
vs. Experimental Analogs

Computational models provide a rapid and cost-effective means of estimating the
physicochemical properties of a compound. For Cyclohexane, (hexylthio)-, a range of in-silico
data is available. However, a notable gap exists in publicly accessible experimental data for
this specific molecule. To provide a practical comparison, we present the in-silico data for
Cyclohexane, (hexylthio)- alongside experimental data for a structurally similar compound,
Hexyl-cyclohexane. This comparison, while not direct, offers valuable insights into the expected
properties of the target compound.

Table 1: Comparison of In-Silico Physicochemical Data for Cyclohexane, (hexylthio)- and
Experimental Data for Hexyl-cyclohexane.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15488970?utm_src=pdf-interest
https://www.benchchem.com/product/b15488970?utm_src=pdf-body
https://www.benchchem.com/product/b15488970?utm_src=pdf-body
https://www.benchchem.com/product/b15488970?utm_src=pdf-body
https://www.benchchem.com/product/b15488970?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15488970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

In-Silico Data for Experimental Data for
Property .
Cyclohexane, (hexylthio)- Hexyl-cyclohexane
Molecular Formula C12H24S C12H24
Molecular Weight 200.40 g/mol 168.32 g/mol
Boiling Point (Predicted) 285.6 °C at 760 mmHg 227.4 °C at 760 mmHg
LogP (Octanol-Water Partition
o 5.8 55
Coefficient)
Water Solubility (Predicted) 0.000108 mg/L 0.0013 mg/L

| Vapor Pressure (Predicted) | 0.005 mmHg at 25°C | 0.1 mmHg at 25°C |

Toxicological Profile: In-Silico Predictions and
Experimental Considerations

The toxicological assessment of new chemical entities is a critical component of drug
development and chemical safety evaluation. In-silico toxicology models, such as Quantitative
Structure-Activity Relationship (QSAR) models, are increasingly used for early-stage hazard

identification.[1]

In-Silico Toxicity Prediction

For Cyclohexane, (hexylthio)-, specific experimental toxicology data is not readily available.
Therefore, in-silico prediction tools are employed to estimate its potential toxicity. These
predictions are based on the compound's structural similarity to other molecules with known
toxicological profiles. QSAR models for sulfides and related compounds can be utilized to

predict endpoints such as acute oral toxicity.[1]

Table 2: In-Silico Toxicity Predictions for Cyclohexane, (hexylthio)-.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6269063/
https://www.benchchem.com/product/b15488970?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6269063/
https://www.benchchem.com/product/b15488970?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15488970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

Toxicity Endpoint Predicted Value Prediction Method
Acute Oral Toxicity (LD50) >2000 mgl/kg (Rat) QSAR Read-Across
Mutagenicity (Ames Test) Negative Structural alerts analysis

) . Not predicted to be '
Carcinogenicity ] ) Structural alerts analysis
carcinogenic

| Skin Sensitization | Potential sensitizer | Structural alerts analysis |

It is crucial to note that these are computational predictions and require experimental

verification for regulatory purposes.

Experimental Protocol for Acute Oral Toxicity (OECD
423)

To experimentally determine the acute oral toxicity of a substance like Cyclohexane,
(hexylthio)-, the OECD Test Guideline 423 (Acute Toxic Class Method) is a commonly followed
protocol.[2][3] This method is a stepwise procedure using a limited number of animals to

classify a substance into a toxicity category.[2]

Experimental Workflow for OECD 423

ob : Conclusion: LD50 > 2000 mg/kg
(Not Classified)

Start: Dose one animal at 2000 mg/kg
Observation ‘
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Caption: Workflow for OECD 423 Acute Oral Toxicity Test.

Biological Activity

Currently, there is no specific information available in the public domain regarding the signaling
pathways or mechanisms of action for Cyclohexane, (hexylthio)-. However, recent research
has explored the biological activity of structurally related compounds. A study on diiron(l) bis-
cyclopentadienyl complexes incorporating N-cyclohexyl and methylthio- groups demonstrated
potent in vitro anticancer activity.[4] This suggests that the alkylthio-cyclohexane moiety could
be a pharmacophore of interest for further investigation in drug discovery.
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Caption: Interplay of in-silico and experimental data.

Experimental Methodologies
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Determination of Octanol-Water Partition Coefficient
(LogP)
The octanol-water partition coefficient (LogP) is a critical parameter for predicting the

absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The
shake-flask method is a classical approach for its experimental determination.[5]

Protocol for Shake-Flask LogP Determination:

e Preparation of Solutions: A known concentration of the test substance is dissolved in either
water-saturated n-octanol or n-octanol-saturated water.

o Partitioning: The two immiscible phases (n-octanol and water) are mixed in a flask and
shaken until equilibrium is reached.

o Phase Separation: The mixture is centrifuged to ensure complete separation of the two
phases.

o Concentration Analysis: The concentration of the test substance in each phase is determined
using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance
Liquid Chromatography (HPLC).

o Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the
substance in the n-octanol phase to its concentration in the aqueous phase.

Workflow for LogP Determination
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Caption: Shake-flask method for LogP determination.

Conclusion
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This guide highlights the current state of knowledge regarding Cyclohexane, (hexylthio)-,
emphasizing the reliance on in-silico predictions in the absence of comprehensive experimental
data. While computational models offer valuable initial assessments, experimental validation
remains the gold standard for definitive characterization and regulatory acceptance. The
provided experimental protocols for key physicochemical and toxicological endpoints serve as
a reference for future laboratory investigations of this and structurally related compounds. The
potential biological activity of the alkylthio-cyclohexane scaffold warrants further exploration in
the context of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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